molecular formula C11H16ClNO2 B3387270 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride CAS No. 79906-89-1

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

Cat. No.: B3387270
CAS No.: 79906-89-1
M. Wt: 229.7 g/mol
InChI Key: PZZVNEZKNWRZEG-UHFFFAOYSA-N
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Description

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a chemical compound with the CAS Number: 79906-89-1 . It has a molecular weight of 229.71 . The IUPAC name for this compound is 7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a melting point of 197-198 degrees Celsius . The physical form of this compound is not specified in the sources I found .

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle and store the compound safely .

Biochemical Analysis

Biochemical Properties

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters. The compound acts as an inhibitor of these enzymes, thereby affecting the levels of neurotransmitters like dopamine and serotonin. Additionally, it interacts with various receptors in the central nervous system, influencing signal transduction pathways and neuronal communication .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In cellular metabolism, it impacts the synthesis and degradation of key metabolites, thereby altering cellular energy balance and metabolic flux . Studies have demonstrated its potential neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO and COMT, inhibiting their activity. This inhibition leads to increased levels of neurotransmitters, which can enhance synaptic transmission and neuronal communication. The compound also affects the expression of genes involved in neurotransmitter synthesis and degradation, further modulating their levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cellular metabolism and gene expression . These temporal effects are crucial for understanding its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound has been shown to enhance cognitive function and exhibit neuroprotective effects. At higher doses, it can lead to toxic effects, including neuronal damage and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound also affects the levels of various metabolites, influencing metabolic flux and energy balance within cells . Understanding these pathways is essential for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is distributed to various tissues, with a higher concentration observed in the brain and liver . These distribution patterns are critical for its potential therapeutic applications and safety profile.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments. It is found in the cytoplasm and can also localize to the nucleus, where it influences gene expression. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic effects.

Properties

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZVNEZKNWRZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79906-89-1
Record name 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
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7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
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7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
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7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 5
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 6
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

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